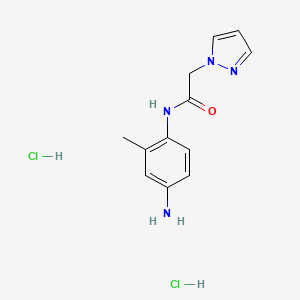

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is N-(4-amino-2-methylphenyl)-2-pyrazol-1-ylacetamide;dihydrochloride, which precisely describes the molecular connectivity and salt formation. The compound is systematically identified through multiple database systems, with PubChem Compound Identifier 45791777 serving as the primary registry number for the dihydrochloride salt form.

The structural nomenclature reflects the presence of a 4-amino-2-methylphenyl substituent attached through an amide linkage to a 2-(1H-pyrazol-1-yl)acetyl group. The pyrazole ring system adopts the 1H-tautomeric form in the systematic name, indicating the specific nitrogen atom bearing the hydrogen substituent. The designation "dihydrochloride" specifies the presence of two hydrochloride salt groups, which significantly influence the compound's solubility and crystalline properties.

Alternative nomenclature systems have been employed in chemical databases, including the simplified name this compound and various commercial identifiers such as TXB38912 and CS-0250342. These alternative designations facilitate cross-referencing across different chemical databases and commercial suppliers while maintaining structural specificity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H16Cl2N4O, representing a complex organic salt with a molecular weight of 303.18 grams per mole. This formula encompasses twelve carbon atoms forming the aromatic and heterocyclic framework, sixteen hydrogen atoms distributed across the organic backbone and salt protonation sites, two chloride anions from the dihydrochloride salt formation, four nitrogen atoms within the pyrazole ring and amino functionalities, and one oxygen atom from the acetamide carbonyl group.

The parent compound, N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide, possesses the molecular formula C12H14N4O with a molecular weight of 230.27 grams per mole. The conversion to the dihydrochloride salt involves the addition of 72.91 grams per mole from two hydrochloric acid molecules, representing a 31.7% increase in molecular weight. This substantial mass increment significantly affects the compound's physicochemical properties, including solubility, melting point, and crystalline structure.

| Property | Parent Compound | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C12H14N4O | C12H16Cl2N4O |

| Molecular Weight | 230.27 g/mol | 303.18 g/mol |

| PubChem Identifier | 16789904 | 45791777 |

| Salt Addition | - | +2HCl |

| Mass Increase | - | +72.91 g/mol (+31.7%) |

The elemental composition analysis reveals that carbon constitutes 47.52% of the total molecular weight, hydrogen accounts for 5.32%, nitrogen comprises 18.48%, oxygen represents 5.28%, and chlorine contributes 23.40% in the dihydrochloride form. This distribution indicates the significant impact of chloride ions on the overall molecular composition and suggests substantial alterations in polarity and intermolecular interactions compared to the neutral parent compound.

Crystallographic Analysis and Hydrogen Bonding Networks

Crystallographic analysis of pyrazole-containing compounds reveals sophisticated hydrogen bonding networks that stabilize crystal lattice structures through intermolecular interactions. Single crystal X-ray diffraction serves as the primary method for determining three-dimensional atomic arrangements, bond lengths, and angles within crystalline materials. The technique involves exposing crystals to monochromatic X-rays and analyzing the resulting diffraction patterns to reconstruct electron density maps and atomic positions.

Pyrazole derivatives typically exhibit extensive hydrogen bonding capabilities due to the presence of nitrogen atoms in the heterocyclic ring and amino substituents. Recent computational studies using hydrogen bond network design algorithms have demonstrated that pyrazole-containing compounds can form modular hydrogen bond networks spanning entire molecular assemblies. These networks often involve nitrogen-hydrogen donors and acceptors, creating stable two-dimensional and three-dimensional structures through cooperative hydrogen bonding interactions.

The crystal structures of related pyrazole acetamide compounds demonstrate characteristic intermolecular hydrogen bonding patterns. For instance, N-(1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide forms inversion dimers through pairs of nitrogen-hydrogen to nitrogen hydrogen bonds, generating ring motifs with specific geometric parameters. Similarly, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives exhibit intramolecular carbon-hydrogen to oxygen hydrogen bonds that consolidate molecular conformations.

| Interaction Type | Typical Distance Range | Geometric Parameters | Structural Role |

|---|---|---|---|

| N-H···N | 2.8-3.2 Å | 150-180° | Dimer formation |

| N-H···Cl | 3.0-3.4 Å | 140-170° | Salt stabilization |

| C-H···O | 3.2-3.8 Å | 120-160° | Molecular packing |

| N-H···O | 2.7-3.1 Å | 160-180° | Chain propagation |

The presence of chloride ions in the dihydrochloride salt introduces additional hydrogen bonding possibilities through nitrogen-hydrogen to chloride interactions. These ionic hydrogen bonds typically exhibit shorter distances and greater directional preferences compared to neutral hydrogen bonds, contributing to enhanced crystal stability and altered solubility characteristics. The discrete ionic moieties are linked together by extensive hydrogen bonding networks that facilitate three-dimensional crystal packing arrangements.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed structural information for pyrazole-containing compounds, although tautomeric exchange can complicate spectral interpretation. The 1H nuclear magnetic resonance spectrum of 4-amino-2-methylphenol, a structural analog, demonstrates characteristic chemical shifts for aromatic protons between 6.2-8.1 parts per million and methyl groups near 2.0 parts per million. The amino group protons typically appear as broad signals due to rapid exchange with deuterium in deuterated solvents.

Carbon-13 nuclear magnetic resonance spectroscopy of pyrazole derivatives reveals that positions 3 and 5 in the pyrazole ring often exhibit similar chemical shifts when rapid tautomeric exchange occurs. This phenomenon arises from the symmetric nature of pyrazole tautomerism, where hydrogen migration between nitrogen atoms creates time-averaged equivalence of carbon positions. Temperature-dependent nuclear magnetic resonance studies have shown that lowering analytical temperatures can decelerate tautomeric interconversion rates, allowing observation of individual tautomeric signals.

Infrared spectroscopy of pyrazole acetamide compounds typically exhibits characteristic carbonyl stretching frequencies around 1650-1680 cm⁻¹ for the acetamide functional group. The amino group stretching vibrations appear as multiple bands between 3300-3500 cm⁻¹, reflecting symmetric and asymmetric nitrogen-hydrogen stretching modes. Aromatic carbon-carbon stretching frequencies occur in the 1450-1600 cm⁻¹ region, while pyrazole ring vibrations contribute to fingerprint region complexity below 1400 cm⁻¹.

Ultraviolet-visible spectroscopy of pyrazole derivatives demonstrates intense absorption bands characteristic of conjugated aromatic systems. Experimental spectra typically display absorption maxima in the range of 216-223 nanometers corresponding to pyrazole chromophore transitions and additional peaks at 235-238 nanometers and 285-293 nanometers attributable to extended conjugation. The presence of amino substituents on the phenyl ring introduces additional electronic transitions that can shift absorption maxima and intensify absorption coefficients.

| Spectroscopic Method | Key Parameters | Characteristic Values | Structural Information |

|---|---|---|---|

| 1H NMR | Chemical shifts | 6.2-8.1 ppm (aromatic), 2.0 ppm (methyl) | Proton environments |

| 13C NMR | Carbon signals | Variable (tautomerism-dependent) | Carbon framework |

| Infrared | Frequency ranges | 1650-1680 cm⁻¹ (C=O), 3300-3500 cm⁻¹ (N-H) | Functional groups |

| UV-Visible | Absorption maxima | 216-223 nm, 235-238 nm, 285-293 nm | Electronic transitions |

Tautomeric and Conformational Dynamics

Tautomerism represents a fundamental structural characteristic of pyrazole-containing compounds, involving the rapid migration of hydrogen atoms between nitrogen positions in the heterocyclic ring. The phenomenon of annular tautomerism in 3(5)-substituted pyrazoles has been extensively investigated using both theoretical and experimental approaches, revealing that electronic effects of substituents significantly influence tautomeric equilibria. For pyrazole derivatives bearing amino substituents at positions 3 or 5, four theoretical tautomeric structures are possible, although studies indicate that imino forms are not typically formed, resulting in predominant annular rearrangement between positions 1 and 2.

The tautomeric behavior of this compound is influenced by the electron-donating properties of the amino substituent and the stabilizing effects of the dihydrochloride salt formation. Recent theoretical studies of pyrazole derivatives have demonstrated that electron-donating substituents preferentially occupy position 3, while electron-withdrawing groups favor position 5. The presence of intramolecular hydrogen bonding between the acetamide carbonyl oxygen and pyrazole nitrogen can further stabilize specific tautomeric forms.

Environmental factors play crucial roles in determining tautomeric ratios, with solvent polarity, temperature, and crystal packing effects all contributing to conformational preferences. Solid-state studies have revealed that typically one tautomeric form predominates in crystalline environments, although dynamic behavior can occasionally be observed even in crystal lattices. Nuclear magnetic resonance spectroscopy in nematic phases has demonstrated that prototropic exchange rates remain high even under constrained conditions, indicating the fundamental dynamic nature of pyrazole tautomerism.

Conformational analysis of pyrazole acetamide derivatives reveals that molecular geometries are influenced by both intramolecular interactions and crystal packing forces. X-ray crystallographic studies of related compounds demonstrate dihedral angles between aromatic rings ranging from 16.96° to 55.54°, depending on substituent effects and intermolecular interactions. The pyrazole ring typically maintains planarity with root-mean-square deviations of approximately 0.005-0.023 Angstroms, while the acetamide linker adopts conformations that optimize hydrogen bonding interactions.

| Tautomeric Form | Stability Factors | Environmental Influence | Detection Method |

|---|---|---|---|

| 1H-pyrazole | Hydrogen bonding stabilization | Solvent polarity effects | Variable-temperature NMR |

| 2H-pyrazole | Electronic delocalization | Crystal packing forces | Solid-state NMR |

| Dynamic exchange | Activation barriers | Temperature dependence | Exchange spectroscopy |

| Conformational isomers | Steric interactions | Intermolecular forces | X-ray crystallography |

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-pyrazol-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O.2ClH/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16;;/h2-7H,8,13H2,1H3,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXWSRBZMQTHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)CN2C=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15ClN4O

- Molecular Weight : 266.73 g/mol

- CAS Number : 1193390-28-1

- IUPAC Name : N-(4-amino-2-methylphenyl)-2-pyrazol-1-ylacetamide; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting metabolic processes.

- Receptor Modulation : It can interact with specific receptors, altering cellular signaling pathways.

- Gene Expression Regulation : The compound may influence the expression of genes associated with its biological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives, including this compound, revealing promising results against various pathogens.

Key Findings:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Escherichia coli |

| 13 | 0.15 | 0.20 | Pseudomonas aeruginosa |

The compound showed effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential utility in treating biofilm-associated infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have reported its cytotoxic effects on different cancer cell lines.

Cytotoxicity Data:

In these studies, the compound demonstrated significant cytotoxicity, making it a candidate for further development as an anticancer agent.

Case Studies and Research Applications

The compound is being explored in various scientific fields:

- Chemistry : As a building block for synthesizing more complex molecules.

- Biology : Investigated for its potential as an antimicrobial and anticancer agent.

- Medicine : Evaluated for therapeutic effects and drug discovery applications.

Recent advancements in drug design highlight the importance of pyrazole derivatives in developing new therapeutic agents targeting inflammation and cancer .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives containing pyrazole and related structures can inhibit the growth of various cancer cell lines.

Key Findings:

- A study highlighted the synthesis of new sulfonamide derivatives with anticancer activity against human cancer cell lines such as colon and breast cancer, suggesting that modifications to the pyrazole structure could enhance efficacy .

- The quantitative structure–activity relationship (QSAR) method has been employed to design compounds with improved cytotoxic profiles, indicating a promising direction for future drug development .

Enzyme Inhibition

This compound has potential applications in enzyme inhibition, specifically targeting enzymes relevant to metabolic disorders and neurodegenerative diseases.

Enzyme Studies:

- Research has focused on synthesizing compounds that inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The synthesized sulfonamides were screened for their inhibitory potential against these enzymes .

- The findings suggest that the incorporation of pyrazole rings may enhance the binding affinity and selectivity of these compounds towards target enzymes, leading to better therapeutic outcomes.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties.

SAR Insights:

- Modifications to the amino and acetamide groups have shown varying effects on biological activity, indicating that subtle changes can significantly influence potency and selectivity .

- The incorporation of different substituents at specific positions on the pyrazole ring has been explored to enhance both anticancer and enzyme inhibitory activities .

Synthesis and Functionalization

Recent advances in synthetic methodologies have facilitated the development of this compound derivatives with enhanced biological activities.

Synthesis Techniques:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Acetamide Derivatives

Table 1: Structural and Physical Comparison

Key Observations :

- The dihydrochloride salt of the target compound enhances solubility compared to neutral analogs like 7n and 7o , which require organic solvents for handling .

- Chlorinated phenyl groups in 7n and 7o increase hydrophobicity and thermal stability (higher melting points), whereas the amino-methyl group in the target compound may improve bioavailability .

Pyridazinone and Thiazolyl Acetamide Analogs

Table 2: Functional Group Comparison

Key Observations :

- Pyridazinone derivatives (e.g., FPR agonists) exhibit targeted receptor interactions, unlike the pyrazole-acetamide structure of the target compound, which lacks reported FPR activity .

Herbicidal and Azoamidine Compounds

Table 3: Industrial and Agricultural Comparators

Key Observations :

- The dihydrochloride salt shares solubility advantages with azoamidine initiators but lacks their radical-initiation properties .

Preparation Methods

Step-by-step Procedure:

-

- Dissolve or weigh equimolar amounts of 4-amino-2-methylphenylamine and ethylcyanoacetate.

- Add ethyl glycinate hydrochloride to the mixture.

-

- Mix the reactants in a dry, clean reaction vessel.

- Heat the mixture at 70°C under stirring without any solvent (neat conditions).

-

- Use thin-layer chromatography (TLC) or NMR spectroscopy to monitor the progress.

- Complete the reaction within 2 hours, indicated by the disappearance of starting materials.

Cyclization and Formation of Heterocycle:

- During heating, the nucleophilic attack and ring closure occur, forming the heterocyclic core.

-

- Cool the reaction mixture.

- Triturate with cold water to precipitate the product.

- Filter and wash the precipitate.

- Dry under vacuum to obtain the pure compound.

Conversion to Dihydrochloride Salt:

- Dissolve the free base in a minimal amount of dilute hydrochloric acid.

- Recrystallize to obtain the dihydrochloride salt.

Data Table Summarizing Preparation Conditions

Research Findings and Notes

- The neat, solvent-free method significantly reduces environmental impact and improves safety.

- The reaction's temperature control at 70°C is critical for high yield.

- The reaction mechanism involves nucleophilic attack, cyclization, and amidation steps, which are well-supported by NMR and TLC analyses.

- The method is adaptable to various substituted amines, allowing for structural diversity in derivatives.

Q & A

Q. What are the optimized synthetic routes for N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride, and how is its structural integrity validated?

Methodological Answer: The synthesis typically involves coupling a pyrazole derivative with an acetamide precursor. Key steps include:

- Reaction Conditions : Use of chloroacetyl chloride with 1H-pyrazole derivatives in dichloromethane or similar solvents, with triethylamine as a base to neutralize HCl byproducts .

- Purification : Recrystallization or column chromatography to isolate the dihydrochloride salt.

- Characterization :

- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrazole protons at δ 7.9–8.2 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ peaks matching calculated values within ±2 ppm) .

Q. Which analytical techniques are critical for confirming purity and structural consistency of this compound?

Methodological Answer: A multi-technique approach ensures reliability:

| Technique | Key Parameters | Purpose |

|---|---|---|

| 1H/13C NMR | Chemical shifts, coupling constants | Confirm regiochemistry and proton environments |

| IR Spectroscopy | Absorption bands (e.g., C=O, N-H) | Identify functional groups |

| HRMS | Exact mass (±2 ppm error) | Validate molecular formula |

| Elemental Analysis | C, H, N, Cl content (%) | Confirm salt stoichiometry |

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer: Common challenges include overlapping NMR signals or unexpected HRMS adducts. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve ambiguous proton/carbon assignments .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine absolute configuration and hydrogen-bonding networks .

- Solubility Optimization : For HRMS, switch to polar aprotic solvents (e.g., DMSO) or derivatize the compound to improve ionization .

Q. How to design experiments to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer: Focus on systematic modifications and assays:

Q. What crystallographic methods are suitable for analyzing this compound’s solid-state interactions?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) on single crystals grown via slow evaporation .

- Refinement : Employ SHELXL for structure solution, incorporating hydrogen-bonding parameters (e.g., D–H···A angles, distances) .

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to predict packing behavior and stability .

Data Contradiction Analysis

Example Scenario : Conflicting NMR and HRMS data due to hydrate/solvate formation.

Resolution Steps :

Thermogravimetric Analysis (TGA) : Quantify solvent loss upon heating.

Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to rule out moisture-induced changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.